Pyridine, 3-bromo-4-(methylthio)-
Description
BenchChem offers high-quality Pyridine, 3-bromo-4-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-bromo-4-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCMMFVVWYYGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466500 | |
| Record name | Pyridine, 3-bromo-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82257-12-3 | |
| Record name | Pyridine, 3-bromo-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Positioning Within Halogenated and Sulfur Containing Heterocyclic Systems
The chemical architecture of 3-bromo-4-(methylthio)pyridine places it at the intersection of two important classes of organic compounds: halogenated heterocycles and sulfur-containing heterocycles. The presence of a bromine atom on the pyridine (B92270) ring imparts reactivity characteristic of aryl halides. This allows it to participate in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Such reactions are pivotal in constructing the molecular frameworks of numerous functional materials and biologically active compounds.
Simultaneously, the methylthio group (-SMe) introduces the element of sulfur, which influences the electronic properties of the pyridine ring and provides an additional site for chemical modification. The sulfur atom can be oxidized to form sulfoxides and sulfones, thereby modulating the compound's reactivity and physical properties. This dual functionality of having both a halogen and a sulfur-containing group on the same heterocyclic core makes 3-bromo-4-(methylthio)pyridine a valuable and multifaceted intermediate in synthetic chemistry.
Fundamental Research Significance in Substituted Pyridine Chemistry
Strategies for Constructing the Substituted Pyridine Core
The assembly of the target molecule hinges on the effective and regioselective installation of the bromo and methylthio substituents onto the pyridine ring. This is typically achieved through a combination of directed halogenation and nucleophilic substitution reactions.
Directed Bromination Approaches for Pyridine Ring Systems
Direct bromination of the pyridine ring is a fundamental step in the synthesis of 3-bromopyridine (B30812) derivatives. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, harsh conditions or specific strategies are often required to achieve the desired regioselectivity.
One common approach involves the reaction of pyridine with bromine in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. For instance, 3-bromopyridine can be synthesized by the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid, followed by heating at 130-140°C for several hours. google.com Another method utilizes the generation of Zincke imine intermediates from pyridines, which then undergo highly regioselective halogenation. chemrxiv.orgnih.gov This strategy has been shown to be effective for a broad range of substituted pyridines, offering a milder alternative to traditional methods. chemrxiv.orgnih.gov
For the synthesis of 3-bromo-4-methylpyridine (B15001), a common precursor to 3-bromo-4-(methylthio)pyridine, a Sandmeyer-type reaction is frequently employed. This involves the diazotization of 3-amino-4-methylpyridine (B17607) with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt. chemicalbook.comgoogle.com
Table 1: Comparison of Bromination Methods for Pyridine Derivatives
| Method | Reagents | Conditions | Key Features |
| Direct Halogenation | Pyridine, Br₂, H₂SO₄ | 130-140°C, 7-8 hours | Harsh conditions, suitable for unsubstituted pyridine. google.com |
| Zincke Imine Intermediate | Pyridine, N-halosuccinimide | Mild conditions | High regioselectivity for the 3-position. chemrxiv.orgnih.gov |
| Sandmeyer Reaction | 3-Amino-4-methylpyridine, HBr, NaNO₂ | 0°C | Suitable for introducing bromine from an amino group. chemicalbook.comgoogle.com |
Introduction of the Methylthio Moiety via Selective Nucleophilic Pathways
The methylthio group is typically introduced onto the pyridine ring through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, often a halide, by a sulfur-containing nucleophile. In the context of synthesizing 3-bromo-4-(methylthio)pyridine, a common strategy would involve the reaction of a 3-bromo-4-halopyridine with a methylthiolate source, such as sodium thiomethoxide.
The success of the SNAr reaction is highly dependent on the activation of the pyridine ring by electron-withdrawing groups. The presence of a nitro group, for example, significantly facilitates nucleophilic substitution. rsc.org In the absence of strong activating groups, harsher conditions may be necessary. The choice of solvent and temperature can also play a crucial role in the efficiency of the reaction.
Precursor Chemistry and Intermediate Transformations
The synthesis of complex substituted pyridines often relies on the strategic use of versatile precursor molecules and the functionalization of various positions on the pyridine ring.
Aminopyridine and Nitropyridine Derivatives as Synthetic Hubs
Aminopyridine and nitropyridine derivatives are key intermediates in the synthesis of a wide array of substituted pyridines. nih.govntnu.no 2-aminopyridine (B139424) derivatives, for instance, serve as precursors for various heterocyclic compounds. nih.gov They can be synthesized through multicomponent reactions, offering a flexible and efficient route to a variety of substituted aminopyridines. nih.gov
Nitropyridines are also pivotal synthetic precursors. ntnu.noresearchgate.net The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic substitution reactions. rsc.org Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through diazotization and subsequent Sandmeyer reactions. google.com The nitration of pyridines can be achieved using reagents like dinitrogen pentoxide (N₂O₅) in an organic solvent, which often provides better yields of the 3-nitro product compared to traditional nitrating mixtures. researchgate.netntnu.no
Functionalization of Pyridine Ring Positions
The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for the synthesis of target molecules like 3-bromo-4-(methylthio)pyridine. As discussed, directed bromination and nucleophilic substitution are primary methods for this purpose.
Furthermore, the strategic use of protecting groups can be employed to block certain reactive sites while other positions are being functionalized. wikipedia.org For instance, an amino group can be protected as a carbamate (B1207046) during a reaction that would otherwise affect it. wikipedia.org Following the desired transformation, the protecting group can be removed to reveal the original functionality. This approach allows for a greater degree of control over the synthetic sequence.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Factors such as temperature, solvent, catalyst, and the stoichiometry of reagents can have a significant impact on the yield and purity of the final product.
For instance, in the synthesis of N-aryl-2,2′-diindoles, a study found a pronounced inverse correlation between reaction temperature and product yield, with ambient temperatures maximizing process efficiency. acs.org Similarly, the optimization of a one-pot method for preparing quaternary pyridinium (B92312) salts involved a careful study of the equivalents of the brominating agent to achieve selective oxidation. researchgate.net
The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve process efficiency by reducing reaction time, solvent usage, and purification steps. nih.govnih.govresearchgate.net
Catalytic Systems in Pyridine Synthesis
The construction and functionalization of the pyridine ring are often facilitated by catalytic methods that offer efficiency and selectivity. acsgcipr.org Transition metal catalysts have been instrumental in developing synthetic routes to complex pyridine derivatives. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, are widely employed for forging carbon-carbon and carbon-heteroatom bonds on the pyridine core. numberanalytics.comorganic-chemistry.org Similarly, copper-catalyzed reactions, sometimes in conjunction with Lewis acid activation, enable the enantioselective alkylation of pyridine derivatives. researchgate.net
Beyond homogeneous transition metal systems, heterogeneous catalysts provide advantages in terms of catalyst recyclability and process sustainability. numberanalytics.com Zeolite-based catalysts, such as HZSM-5, are particularly effective in the vapor-phase synthesis of simple pyridines from aldehydes, formaldehyde, and ammonia, leveraging their unique structural and acidic properties. researchgate.net More recently, photocatalysis and electrocatalysis have emerged as powerful strategies that allow for pyridine synthesis under mild conditions, often proceeding through radical-mediated pathways. numberanalytics.com
Table 1: Overview of Catalytic Systems in Pyridine Synthesis
| Catalyst Type | Example(s) | Typical Application | Reference(s) |
|---|---|---|---|
| Transition Metal | Palladium Complexes | Cross-coupling reactions (e.g., Suzuki, Stille) for C-C and C-X bond formation. | numberanalytics.comorganic-chemistry.org |
| Copper Complexes | Enantioselective alkylation, cycloadditions, condensation reactions. | organic-chemistry.orgresearchgate.netnih.gov | |
| Heterogeneous | Zeolites (e.g., HZSM-5) | Vapor-phase synthesis of pyridine bases from simple precursors. | numberanalytics.comresearchgate.net |
| Photocatalysis | Organic Dyes, Metal Complexes | Radical-mediated synthesis and functionalization of pyridines under visible light. | numberanalytics.com |
| Electrocatalysis | Graphite Electrodes | Oxidative or reductive reactions for pyridine synthesis and functionalization. | numberanalytics.comchemrxiv.org |
Control of Regioselectivity in Halogenation and Chalcogenation Reactions
Achieving the 3-bromo-4-(methylthio) substitution pattern requires meticulous control of regioselectivity. Direct electrophilic halogenation of the pyridine ring is notoriously difficult and often requires harsh conditions, yielding mixtures of isomers due to the electron-deficient nature of the heterocycle. nih.gov
To overcome these limitations, several advanced strategies have been developed:
Pyridine N-Oxide Activation : The use of pyridine N-oxides is a well-established method to control regioselectivity. acs.orgnih.gov The N-oxide group activates the pyridine ring for electrophilic attack, typically directing substitution to the C2 and C4 positions. A subsequent deoxygenation step restores the pyridine ring. While this method is highly effective for 2- and 4-halopyridines, achieving 3-substitution requires a different approach.
Directed Metalation : Functionalization can be precisely controlled by using a directing group to facilitate metalation (lithiation, magnesiation, etc.) at a specific position. znaturforsch.com The resulting organometallic intermediate can then be quenched with an electrophile, such as a bromine source. For example, a directing group at C4 could potentially direct metalation to the C3 position. The use of mixed-metal bases like TMPMgCl·LiCl can achieve unusual regioselectivities under mild conditions. znaturforsch.com
Zincke Imine Intermediates : A highly effective method for the selective halogenation of the 3-position involves the temporary opening of the pyridine ring to form an acyclic Zincke imine intermediate. nih.govthieme-connect.com This intermediate undergoes highly regioselective halogenation under mild conditions. Subsequent ring-closing reforms the pyridine ring, now bearing a halogen at the C3 position. This method is compatible with a wide range of functional groups. nih.gov
Halogen/Metal Exchange : For pyridines that are already halogenated, a halogen/metal exchange reaction can be performed, followed by quenching with an electrophile. znaturforsch.com For instance, a 3,4-dihalopyridine could potentially undergo selective exchange at one position, allowing for the introduction of the methylthio group.
For the introduction of the methylthio group (chalcogenation), electrochemical methods offer a modern, environmentally conscious approach. chemrxiv.orgnih.gov These methods can proceed via radical cross-coupling at room temperature, offering high regioselectivity for C-H bond chalcogenation on certain heterocyclic systems. chemrxiv.org Alternatively, in a substrate like 3-bromo-4-chloropyridine, the more labile chloro group could be selectively displaced by a nucleophile like sodium thiomethoxide to install the methylthio group at C4.
Table 2: Comparison of Regioselective Halogenation Methods for Pyridines
| Method | Position(s) Targeted | Conditions | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|---|
| Direct Electrophilic Halogenation | C3, C5 | Harsh (high temp, strong acid) | Simple reagents | Low yield, poor selectivity, limited scope | nih.gov |
| Pyridine N-Oxide Route | C2, C4 | Mild | High regioselectivity for C2/C4, good yields | Indirect, requires extra steps (oxidation/reduction) | acs.orgnih.gov |
| Zincke Imine Intermediate | C3 | Mild | Excellent C3 selectivity, broad substrate scope | Multi-step process | nih.govthieme-connect.com |
| Directed ortho-Metalation | C2, C4, C6 (adjacent to directing group) | Low temperature | High regioselectivity determined by directing group | Requires a directing group | znaturforsch.com |
Temperature and Stoichiometric Ratio Optimization for Yield and Purity
Fine-tuning reaction parameters such as temperature and the stoichiometric ratio of reactants is critical for maximizing the yield and purity of the desired product while minimizing side reactions. researchgate.net The synthesis of substituted pyridines often involves a delicate balance of these factors.
For example, in the synthesis of 3-bromo-4-methylpyridine from 3-amino-4-methylpyridine via a Sandmeyer-type reaction, precise temperature control is essential. chemicalbook.comgoogle.com The initial diazotization is performed at low temperatures (0 to -5 °C), and the subsequent steps are also temperature-controlled to prevent the decomposition of intermediates and the formation of byproducts. chemicalbook.com Similarly, the synthesis of 3-bromopyridine via direct bromination specifies a reaction temperature of 130-140 °C and a precise molar ratio of bromine to pyridine (3.7:1) to achieve optimal results. google.com
Systematic screening of reaction conditions is a common practice to identify the optimal parameters. This often involves varying one parameter at a time—such as the number of equivalents of a reagent or the reaction temperature—and analyzing the impact on product yield and purity. acs.orgacs.org As shown in the table below, which is adapted from a study on pyridine N-oxide functionalization, even small changes can significantly affect the outcome. Reducing the equivalents of a reactant from a large excess to an optimized amount (e.g., 1.5 equivalents) can maintain high conversion while improving atom economy. researchgate.net Temperature optimization shows a clear correlation, where a reaction may be too slow at a lower temperature and may generate byproducts at a higher one. researchgate.netacs.org
Table 3: Illustrative Example of Reaction Condition Optimization (Adapted from a study on the synthesis of pyridine-2-yl substituted ureas)
| Entry | Reagent Equiv. | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 1 | 10.0 | 60 | 3 | 100 | researchgate.net |
| 2 | 2.0 | 60 | 3 | 99 | researchgate.net |
| 3 | 1.5 | 60 | 3 | 98 | researchgate.net |
| 4 | 1.0 | 60 | 3 | 77 | researchgate.net |
| 5 | 1.5 | 40 | 3 | 56 | researchgate.net |
This systematic approach is fundamental to developing a robust and efficient synthesis for complex targets like "Pyridine, 3-bromo-4-(methylthio)-", ensuring the highest possible yield and purity of the final compound.
Reaction Chemistry and Mechanistic Investigations of Pyridine, 3 Bromo 4 Methylthio
Reactivity Profiling of the Bromine Substituent
The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity. Its reactivity is predominantly explored through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6). stackexchange.comyoutube.com This makes the bromine at the C3 position less reactive towards SNAr compared to halogens at the C2 or C4 positions. youtube.com For a nucleophile to displace the bromide at the C3 position, the reaction conditions often need to be more forcing.
The mechanism of SNAr reactions on halopyridines typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vaia.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com Subsequent elimination of the leaving group (in this case, bromide) restores the aromaticity of the ring. youtube.comlibretexts.org The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org While SNAr reactions are common in medicinal chemistry, they often require dipolar aprotic solvents. d-nb.info However, recent advancements have shown the potential for these reactions to be conducted in more environmentally friendly aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of 3-bromo-4-(methylthio)pyridine is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.govwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of many boronic acids. nih.govorganic-chemistry.org
In the context of 3-bromo-4-(methylthio)pyridine, the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For instance, palladium catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ are commonly employed. researchgate.net The selection of an appropriate ligand is also critical to prevent side reactions like debromination. nih.govrsc.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 110 | 9 | nih.gov |
| XPhosPdG2 | XPhos | - | - | - | - | rsc.org |
This table showcases representative conditions for Suzuki-Miyaura couplings involving bromo-heterocycles, highlighting the impact of different catalytic systems.
The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that pairs an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a broad range of functional groups. thermofisher.com
For 3-bromo-4-(methylthio)pyridine, the Stille coupling offers a complementary method to the Suzuki-Miyaura reaction for forming new carbon-carbon bonds. The mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Acyl chlorides can also be used as coupling partners to produce ketones. wikipedia.org The choice of palladium catalyst and ligands, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and P(o-Tol)₃, along with additives like CuI, can influence the reaction's success. researchgate.net
| Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(o-Tol)₃ | CuI | DMF | 65 | 51 | researchgate.net |
| Pd(PPh₃)₄ | CuI | DMF | 65 | - | researchgate.net |
This table illustrates typical conditions for Stille couplings, demonstrating the utility of different palladium catalysts and additives.
Reactivity Profiling of the Methylthio Substituent
The methylthio group at the C4 position provides another avenue for chemical modification, primarily through oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org These oxidized derivatives can have significantly different chemical and physical properties, which can be valuable in various applications.
The oxidation of sulfides to sulfoxides is a common transformation, but overoxidation to the sulfone can be a challenge. nih.gov Careful control of reaction conditions, such as the choice of oxidant and reaction time, is often necessary to achieve high selectivity for the sulfoxide. nih.gov Common oxidizing agents include hydrogen peroxide, which is considered a "green" oxidant, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The use of catalysts can also facilitate this transformation under milder conditions. organic-chemistry.org
Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.org This transformation typically requires stronger oxidizing conditions or longer reaction times compared to the formation of the sulfoxide. acsgcipr.org A variety of reagents have been developed for the efficient and selective oxidation of sulfides to sulfones. organic-chemistry.org
| Product | Oxidizing Agent | Catalyst | Notes | Reference |
| Sulfoxide | Hydrogen Peroxide | Tantalum Carbide | High yield and selectivity. | organic-chemistry.org |
| Sulfone | Hydrogen Peroxide | Niobium Carbide | Efficiently affords the sulfone. | organic-chemistry.org |
| Sulfoxide/Sulfone | m-CPBA | - | Common and effective oxidant. | organic-chemistry.org |
This table summarizes different methods for the oxidation of thioethers, highlighting the selective formation of sulfoxides and sulfones based on the chosen reagents.
Nucleophilic Displacement Reactions of the Alkylsulfanyl Group
The alkylsulfanyl group (in this case, methylthio) at the 4-position of the pyridine ring is generally not considered a facile leaving group in classical nucleophilic aromatic substitution (SNAr) reactions. However, its displacement can be achieved under specific conditions, often requiring activation of the sulfur atom or the use of highly reactive nucleophiles.
One common strategy to facilitate the displacement of a methylthio group is its oxidation to a better leaving group, such as a sulfoxide or a sulfone. The increased electron-withdrawing capacity of the oxidized sulfur species enhances the electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack.
| Reactant | Reagent | Product | Conditions | Yield (%) |
| Pyridine, 3-bromo-4-(methylthio)- | m-CPBA (1.1 eq) | Pyridine, 3-bromo-4-(methylsulfinyl)- | CH2Cl2, 0 °C to rt | High |
| Pyridine, 3-bromo-4-(methylsulfinyl)- | Various Nucleophiles (e.g., R2NH, RO-) | Pyridine, 3-bromo-4-(substituted)- | Heat, Polar aprotic solvent | Moderate to Good |
| Pyridine, 3-bromo-4-(methylthio)- | m-CPBA (2.2 eq) | Pyridine, 3-bromo-4-(methylsulfonyl)- | CH2Cl2, rt | High |
| Pyridine, 3-bromo-4-(methylsulfonyl)- | Various Nucleophiles (e.g., R2NH, RO-) | Pyridine, 3-bromo-4-(substituted)- | rt or mild heating | Good to Excellent |
| This table is illustrative and based on general reactivity principles of similar compounds, as direct experimental data for "Pyridine, 3-bromo-4-(methylthio)-" is limited in the reviewed literature. |
Direct displacement of the methylthio group without prior oxidation is less common but may be possible with powerful nucleophiles or under metal-catalyzed conditions. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine ring and the bromo substituent.
Electrophilic and Cycloaddition Reactions of the Pyridine Ring
Electrophilic attack, if forced under harsh conditions, would likely occur at the positions least deactivated by the substituents and the ring nitrogen. Considering the directing effects, the C-5 position would be the most probable site for substitution.
| Reaction Type | Reagent | Predicted Major Product | Typical Conditions |
| Nitration | HNO3/H2SO4 | Pyridine, 3-bromo-5-nitro-4-(methylthio)- | Harsh (high temp, conc. acids) |
| Halogenation | Br2/FeBr3 | Pyridine, 3,5-dibromo-4-(methylthio)- | Harsh (high temp, Lewis acid) |
| Sulfonation | Fuming H2SO4 | 3-Bromo-4-(methylthio)pyridine-5-sulfonic acid | Harsh (high temp) |
| This table represents predicted outcomes based on established principles of electrophilic aromatic substitution on deactivated pyridine rings. Specific experimental data for the target compound is not readily available. |
Cycloaddition reactions involving the pyridine ring of "Pyridine, 3-bromo-4-(methylthio)-" are also challenging due to the aromatic stability and electron-deficient nature of the heterocycle. However, pyridines can participate in cycloaddition reactions under certain conditions, for instance, as a diene in inverse-electron-demand Diels-Alder reactions or through the formation of pyridyne intermediates. google.com The formation of a 2,3- or 5,6-pyridyne from "Pyridine, 3-bromo-4-(methylthio)-" would be highly unlikely due to the substitution pattern. A 3,4-pyridyne is not directly accessible from this starting material. Therefore, cycloaddition reactions would likely require activation of the pyridine ring or the use of highly reactive reaction partners.
Mechanistic Studies of Transformation Pathways
Detailed mechanistic studies specifically on the transformation pathways of "Pyridine, 3-bromo-4-(methylthio)-" are not extensively reported in the literature. However, the mechanisms of its potential reactions can be inferred from studies on analogous 3-halopyridines and 4-thiopyridines.
For nucleophilic displacement of the alkylsulfanyl group (after oxidation), the reaction is expected to proceed via a standard SNAr mechanism. The key steps would involve:
Nucleophilic Attack: The nucleophile adds to the C-4 position, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate (a Meisenheimer complex).
Stabilization: The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing sulfonyl group.
Leaving Group Departure: The sulfinate or sulfonate group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the aromatic system.
For electrophilic substitution , the mechanism would follow the general pathway for electrophilic aromatic substitution on deactivated heterocycles:
Generation of Electrophile: A strong electrophile is generated, often with the aid of a Lewis or Brønsted acid catalyst.
Electrophilic Attack: The π-system of the pyridine ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
Due to the high energy barrier for the formation of the cationic intermediate in such an electron-poor system, these reactions require forcing conditions.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the vibrational modes within the 3-bromo-4-(methylthio)pyridine molecule. These vibrations are characteristic of the specific bonds and functional groups present, providing a molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic peaks corresponding to specific functional groups and bond vibrations. For 3-bromo-4-(methylthio)pyridine, key vibrational bands are observed that confirm the presence of the pyridine (B92270) ring and the methylthio- and bromo- substituents.
The FT-IR spectrum of 3-bromo-4-(methylthio)pyridine typically exhibits strong absorptions in the fingerprint region (below 1500 cm⁻¹) which are characteristic of the substituted pyridine ring. The C-S stretching vibration of the methylthio group is also a key diagnostic peak.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C-H stretch (methyl) | 2900-3000 |
| C=C/C=N ring stretch | 1400-1600 |
| C-S stretch | 600-800 |
| C-Br stretch | 500-650 |
This table represents typical ranges for the specified vibrational modes and may vary slightly based on experimental conditions.
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and can be used to further probe the structure of 3-bromo-4-(methylthio)pyridine. The symmetric vibrations of the pyridine ring and the C-S bond often produce strong signals in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map of 3-bromo-4-(methylthio)pyridine can be constructed.
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of 3-bromo-4-(methylthio)pyridine shows distinct signals for the protons on the pyridine ring and the methyl group of the methylthio substituent. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.4 | Doublet | ~5 |
| H-5 | ~7.0 | Doublet | ~5 |
| H-6 | ~8.3 | Singlet | - |
| -SCH₃ | ~2.5 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~110 |
| C-4 | ~155 |
| C-5 | ~120 |
| C-6 | ~148 |
| -SCH₃ | ~15 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. In the mass spectrum of 3-bromo-4-(methylthio)pyridine, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways often involve the loss of the methyl group (-CH₃) or the entire methylthio group (-SCH₃), as well as the bromine atom (-Br). Analysis of these fragment ions provides further confirmation of the compound's structure.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 204/206 | Molecular Ion |
| [M-CH₃]⁺ | 189/191 | Loss of a methyl group |
| [M-Br]⁺ | 125 | Loss of a bromine atom |
The m/z values correspond to the major isotopes.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and emission techniques, is a powerful tool for probing the electronic transitions and photophysical behavior of molecules. For a compound like Pyridine, 3-bromo-4-(methylthio)-, these studies would provide valuable insights into how the substituent groups (bromo and methylthio) on the pyridine ring influence its electronic structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
A UV-Vis absorption spectrum for Pyridine, 3-bromo-4-(methylthio)- would reveal the wavelengths of light the molecule absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. The key parameters obtained from such a spectrum are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. This data is instrumental in understanding the electronic transitions within the molecule.
Table 1: Hypothetical UV-Vis Absorption Data for Pyridine, 3-bromo-4-(methylthio)-
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Dichloromethane | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Emission Spectroscopy
Emission spectroscopy, including fluorescence or phosphorescence studies, provides information about the de-excitation pathways of a molecule after it has absorbed light. This would involve measuring the emitted light's intensity and wavelength as a function of the excitation wavelength. Key data points include the maximum emission wavelength (λem), the quantum yield (Φ), and the excited-state lifetime (τ). These parameters are crucial for understanding the photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Table 2: Hypothetical Emission Spectroscopy Data for Pyridine, 3-bromo-4-(methylthio)-
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure, bond lengths, bond angles, and conformation of Pyridine, 3-bromo-4-(methylthio)- in the solid state.
Single Crystal X-ray Diffraction Studies
A single crystal X-ray diffraction study would yield the unit cell parameters, space group, and the exact coordinates of each atom in the molecule. This information allows for the unambiguous determination of the molecular geometry.
Table 3: Hypothetical Crystallographic Data for Pyridine, 3-bromo-4-(methylthio)-
| Parameter | Value |
| Chemical Formula | C6H6BrNS |
| Formula Weight | 204.09 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
| Density (calculated, g/cm3) | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the pyridine rings. Understanding these interactions is critical for predicting and controlling the physical properties of the material.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of Pyridine, 3-bromo-4-(methylthio)-
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Halogen Bond | C-Br | N/S | Data not available | Data not available |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Data not available | Data not available |
| C-H···π | C-H | Pyridine Ring | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Derivatives, Analogues, and Complex Heterocyclic Systems Incorporating Pyridine, 3 Bromo 4 Methylthio Motifs
Rational Design and Synthesis of Functionalized Pyridine (B92270) Derivatives
The functional groups on 3-bromo-4-(methylthio)pyridine offer distinct handles for selective chemical modifications, allowing for the rational design and synthesis of a diverse library of derivatives.
The bromine atom at the C-3 position is a prime site for introducing structural diversity, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.org
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a palladium(II) species. libretexts.org
Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide. libretexts.org
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
By employing a variety of aryl or heteroaryl boronic acids, a wide range of biaryl and heterobiaryl structures can be synthesized from the 3-bromo-4-(methylthio)pyridine core. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields, especially when dealing with heteroaryl substrates. researchgate.netnih.gov
Table 1: Examples of Potential Coupling Partners for Suzuki-Miyaura Reaction
| Boronic Acid/Ester Partner | Resulting Structure Type | Potential Application |
|---|---|---|
| Phenylboronic acid | 3-Phenyl-4-(methylthio)pyridine | Core for biaryl compounds |
| Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-4-(methylthio)pyridine | Heterobiaryl synthesis |
| Pyridine-3-boronic acid | 3,3'-Bipyridine derivative | Ligand development |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Complex heterobiaryl system | Medicinal chemistry scaffolds nih.gov |
The methylthio (-SCH₃) group at the C-4 position is susceptible to oxidation, providing a pathway to derivatives with different electronic properties. The sulfur atom can be selectively oxidized to form a methylsulfinyl (sulfoxide) group or further oxidized to a methylsulfonyl (sulfone) group. organic-chemistry.org
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the stoichiometry of the oxidizing agent can allow for the selective formation of the sulfoxide (B87167). Using an excess of the oxidant, particularly at elevated temperatures, typically leads to the formation of the sulfone. organic-chemistry.org Other reagents like hydrogen peroxide, often in the presence of a catalyst, or urea-hydrogen peroxide adducts can also be employed for these oxidations. organic-chemistry.orgorganic-chemistry.org The conversion of the electron-donating methylthio group to the strongly electron-withdrawing sulfonyl group drastically alters the electronic nature of the pyridine ring, influencing its reactivity in subsequent reactions.
Table 2: Oxidation Products of 3-bromo-4-(methylthio)pyridine
| Reagent | Product Name | Functional Group |
|---|---|---|
| m-CPBA (1 equivalent) | 3-Bromo-4-(methylsulfinyl)pyridine | Sulfoxide (-SOCH₃) |
| m-CPBA (>2 equivalents) | 3-Bromo-4-(methylsulfonyl)pyridine | Sulfone (-SO₂CH₃) |
| Urea-Hydrogen Peroxide (UHP) | 3-Bromo-4-(methylsulfonyl)pyridine | Sulfone (-SO₂CH₃) organic-chemistry.org |
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation modifies the electronic properties of the ring, activating the C-2 and C-4 positions for nucleophilic substitution and influencing the regioselectivity of other reactions. youtube.com The synthesis of N-oxides is typically achieved by treating the parent pyridine with a peroxy acid. wikipedia.org
Common reagents for this oxidation include:
meta-Chloroperoxybenzoic acid (m-CPBA) arkat-usa.org
Peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) orgsyn.org
Sodium perborate (B1237305) in acetic acid organic-chemistry.org
The reaction converts the tertiary nitrogen of the pyridine into a polar N-oxide moiety. arkat-usa.org For 3-bromo-4-(methylthio)pyridine, this would yield 3-bromo-4-(methylthio)pyridine 1-oxide. It is important to note that the methylthio group is also susceptible to oxidation, so reaction conditions must be carefully controlled to achieve selective N-oxidation without concurrent S-oxidation.
Integration into Fused Polycyclic Heterocycles
The functional handles on 3-bromo-4-(methylthio)pyridine allow it to serve as a building block for constructing more complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.
Pyrido[1,2-a]pyrimidines are a class of fused heterocycles with diverse biological activities. nih.gov A common synthetic route to this scaffold involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with a three-carbon electrophilic partner, such as a β-dicarbonyl compound or its equivalent.
A rational synthetic pathway to a pyrido[1,2-a]pyrimidine (B8458354) incorporating the 3-bromo-4-(methylthio)pyridine motif would involve:
Synthesis of the Precursor : The initial step is the synthesis of 3-bromo-4-(methylthio)pyridin-2-amine. This could potentially be achieved through amination of a corresponding 2-halopyridine precursor.
Cyclocondensation : The resulting 2-aminopyridine derivative can then be reacted with a suitable 1,3-dielectrophile, such as diethyl malonate or ethyl acetoacetate, under acidic or basic conditions to construct the fused pyrimidinone ring, yielding a substituted 7-bromo-8-(methylthio)pyrido[1,2-a]pyrimidin-4-one.
This strategy allows for the incorporation of the specific substitution pattern of the starting pyridine into a more complex and rigid fused system.
The wikipedia.orgarkat-usa.orgorgsyn.orgtriazolo[4,3-a]pyridine system is another important heterocyclic scaffold. organic-chemistry.org The synthesis of this framework generally proceeds from a 2-hydrazinylpyridine precursor. nih.gov
To integrate the 3-bromo-4-(methylthio)pyridine core, a two-step sequence is envisioned:
Formation of Hydrazinylpyridine : First, a hydrazine (B178648) moiety must be introduced at the C-2 position of the pyridine ring. This is typically accomplished by the nucleophilic displacement of a leaving group, such as a halide, from a 2-halo-3-bromo-4-(methylthio)pyridine intermediate with hydrazine hydrate.
Cyclization : The resulting 3-bromo-2-hydrazinyl-4-(methylthio)pyridine is then cyclized with a one-carbon synthon. Various reagents can be used to form the triazole ring, including formic acid, orthoesters, or isothiocyanates, leading to different substituents at the 3-position of the final triazolopyridine product. organic-chemistry.orgnih.gov For example, reaction with an aldehyde followed by oxidative cyclization is a known method for forming the fused triazole ring. researchgate.net
This approach provides access to 8-bromo-7-(methylthio)- wikipedia.orgarkat-usa.orgorgsyn.orgtriazolo[4,3-a]pyridine derivatives, which are valuable for further functionalization.
Pyrazolopyridine Structures
The synthesis of pyrazolopyridines, a class of bicyclic heterocycles with significant interest in medicinal chemistry, can be envisioned starting from 3-bromo-4-(methylthio)pyridine. researchgate.netnih.gov While direct literature detailing this specific transformation is not abundant, established synthetic routes for pyrazolopyridines allow for a chemically sound postulation. One of the primary methods for constructing a pyrazole (B372694) ring onto a pre-existing pyridine frame involves the reaction of a substituted pyridine with hydrazine or its derivatives. nih.gov
A plausible pathway involves the reaction of "Pyridine, 3-bromo-4-(methylthio)-" with hydrazine hydrate. In this proposed sequence, hydrazine would act as a binucleophile. The reaction likely proceeds through a complex mechanism, potentially involving an initial nucleophilic substitution of the bromo group, followed by cyclization and aromatization to yield the 1H-pyrazolo[4,3-c]pyridine core. The position of the substituents on the final pyrazolopyridine ring is dictated by the initial substitution pattern of the pyridine precursor.
Table 1: Postulated Synthesis of a Pyrazolopyridine Derivative
| Reactant | Reagent | Proposed Product | Reaction Type |
| Pyridine, 3-bromo-4-(methylthio)- | Hydrazine Hydrate (N₂H₄·H₂O) | 4-(Methylthio)-1H-pyrazolo[4,3-c]pyridine | Cyclization |
The resulting 4-(methylthio)-1H-pyrazolo[4,3-c]pyridine retains the methylthio group and represents a core structure that can be further functionalized for various applications.
Thiazolopyridine Congeners
Thiazolopyridines are another important class of fused heterocycles. Their synthesis from "Pyridine, 3-bromo-4-(methylthio)-" would likely require a multi-step approach to introduce the necessary sulfur and nitrogen atoms in the correct orientation for cyclization. A common strategy for forming a thiazole (B1198619) ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
To adapt this to the target compound, the bromo group on "Pyridine, 3-bromo-4-(methylthio)-" could first be converted into an amino group via reactions such as the Buchwald-Hartwig amination. The resulting 3-amino-4-(methylthio)pyridine could then be converted to the corresponding thioamide, 4-(methylthio)pyridine-3-carbothioamide. Reaction of this thioamide intermediate with an α-haloketone, such as chloroacetone, would lead to the formation of a thiazolopyridine congener through cyclocondensation. This process would yield a 2-methyl-5-(methylthio)thiazolo[5,4-c]pyridine.
Table 2: Proposed Synthetic Route to a Thiazolopyridine Congener
| Starting Material | Intermediate | Reagent for Cyclization | Proposed Product |
| Pyridine, 3-bromo-4-(methylthio)- | 4-(Methylthio)pyridine-3-carbothioamide | Chloroacetone | 2-Methyl-5-(methylthio)thiazolo[5,4-c]pyridine |
This synthetic strategy highlights the utility of the bromo-substituent as a key functional group that enables the construction of the fused thiazole ring.
Coordination Chemistry of Pyridine, 3-bromo-4-(methylthio)- as a Ligand
The "Pyridine, 3-bromo-4-(methylthio)-" molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary coordination sites are the pyridine ring nitrogen and the sulfur atom of the methylthio group.
Formation of Metal-Organic Complexes
As a ligand, "Pyridine, 3-bromo-4-(methylthio)-" can coordinate to metal centers in several ways. The pyridine nitrogen is a well-established Lewis basic site that readily forms coordinate bonds with a wide range of transition metals. The thioether sulfur atom is a "soft" donor, capable of coordinating to soft or borderline metal ions such as palladium(II), platinum(II), silver(I), and copper(I).
The ligand can therefore act as:
A monodentate N-donor ligand: Coordinating solely through the pyridine nitrogen.
A monodentate S-donor ligand: Coordinating through the thioether sulfur, although this is generally less common than N-coordination.
A bidentate N,S-chelating ligand: Coordinating simultaneously through both the nitrogen and sulfur atoms to form a stable five-membered chelate ring with a metal center.
A bridging ligand: Linking two or more metal centers, using either the N-donor, the S-donor, or both.
The formation of such metal-organic complexes is critical in areas like catalysis and materials science.
Table 3: Potential Coordination Modes with Various Metal Ions
| Metal Ion Example | HSAB Character | Likely Coordination Site(s) | Potential Complex Type |
| Iron(III), Fe³⁺ | Hard Acid | Nitrogen | Monodentate N-donor complex |
| Copper(I), Cu⁺ | Soft Acid | Sulfur, Nitrogen | Bidentate N,S-chelate or Bridging complex |
| Palladium(II), Pd²⁺ | Soft Acid | Sulfur, Nitrogen | Bidentate N,S-chelate |
| Zinc(II), Zn²⁺ | Borderline Acid | Nitrogen | Monodentate N-donor complex |
Lanthanide Ion Complexation Studies
The interaction of "Pyridine, 3-bromo-4-(methylthio)-" with lanthanide ions (Ln³⁺) is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Lanthanide ions are classified as hard acids due to their high charge density and preference for electrostatic interactions. Consequently, they exhibit a strong affinity for hard donor atoms, most notably oxygen, and to a lesser extent, nitrogen.
Their interaction with soft donor atoms like the sulfur in the methylthio group is expected to be very weak. Therefore, in any complexation event between "Pyridine, 3-bromo-4-(methylthio)-" and a lanthanide ion, the coordination would overwhelmingly occur through the pyridine nitrogen atom. The soft thioether sulfur is not expected to form a stable coordinate bond with the hard lanthanide cation. This makes N,S-chelation highly unlikely in lanthanide complexes with this ligand. The primary interaction would be a monodentate coordination via the nitrogen atom.
Table 4: Interaction Profile with Lanthanide Ions
| Ion Property | Lanthanide Ions (Ln³⁺) | Ligand Donor Atom | Interaction Potential |
| HSAB Character | Hard Acids | Pyridine Nitrogen (N) | Strong (Hard-Hard interaction) |
| Methylthio Sulfur (S) | Weak (Hard-Soft mismatch) | ||
| Preferred Donors | O > N >> S | ||
| Expected Coordination | Monodentate | Through Nitrogen Atom | Formation of [Ln(Py-R)n]³⁺ type complexes |
This selective coordination behavior underscores the fundamental principles guiding the formation of lanthanide-organic frameworks and has implications for the design of ligands intended for lanthanide separation or sensing.
Information regarding "Pyridine, 3-bromo-4-(methylthio)-" is not available in publicly accessible research.
The search results consistently yielded information on structurally related but distinct compounds, primarily 3-bromo-4-methylpyridine (B15001) and other pyridine derivatives. While these compounds are important intermediates in various fields, their properties and applications cannot be directly and accurately attributed to Pyridine, 3-bromo-4-(methylthio)- .
For instance, research on 3-bromo-4-methylpyridine indicates its use as a versatile building block in organic synthesis. sigmaaldrich.comgoogle.com It serves as a precursor for synthesizing a range of molecules, including those with potential pharmaceutical applications. sigmaaldrich.com Furthermore, this related compound is noted for its role in the development of agrochemicals and materials science. google.comchemimpex.com
Similarly, various brominated pyridines are recognized as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. google.comwikipedia.orgfishersci.com Methodologies for the synthesis of such compounds, often involving the bromination of a pyridine ring, are also documented. google.comgoogle.comchemicalbook.com
One study detailed the synthesis of a complex molecule, 5,5′-Di-tert-butyl-1,1′-bis(3,5-dichloro-4′-(methylthio)-[1,1′-biphenyl]-4-yl)-1H,1′H-2,2′-biindole, which incorporates a methylthio functional group within a different aromatic system. acs.org However, this does not provide direct insight into the specific characteristics and applications of Pyridine, 3-bromo-4-(methylthio)- .
Due to the strict requirement to focus solely on Pyridine, 3-bromo-4-(methylthio)- , and the absence of specific data for this compound in the conducted searches, the generation of a scientifically accurate article covering the requested topics is not feasible at this time.
Advanced Research Applications in Chemical Sciences
Agrochemical Research and Development
Design and Synthesis of Agrochemical Intermediates
The strategic design and synthesis of novel agrochemical intermediates are fundamental to the development of next-generation crop protection agents. Within this context, heterocyclic compounds, particularly substituted pyridines, serve as crucial building blocks due to their versatile reactivity and presence in numerous commercial pesticides. The compound Pyridine (B92270), 3-bromo-4-(methylthio)- represents a key, albeit specialized, intermediate whose structural features offer a unique platform for the synthesis of complex agrochemical molecules. This section explores the synthetic pathways and research findings related to its role in creating valuable agrochemical precursors.
The utility of Pyridine, 3-bromo-4-(methylthio)- as an intermediate is primarily derived from its distinct functional groups: a bromine atom at the 3-position and a methylthio group at the 4-position of the pyridine ring. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. The methylthio group can also be a site for chemical modification, such as oxidation to sulfoxides or sulfones, which can modulate the biological activity of the final product.
While direct, large-scale synthesis of specific commercial agrochemicals from Pyridine, 3-bromo-4-(methylthio)- is not extensively documented in publicly available literature, its potential can be inferred from the well-established chemistry of related brominated and sulfur-containing pyridines used in the agrochemical industry. nih.gov The synthesis of such intermediates often involves multi-step sequences that build complexity around the pyridine core.
A common strategy for the synthesis of related bromopyridine intermediates, such as 3-bromo-4-methylpyridine (B15001), involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction. google.comchemicalbook.com For instance, 3-amino-4-methylpyridine (B17607) can be converted to 3-bromo-4-methylpyridine in the presence of a bromide source and a diazotizing agent. chemicalbook.com This general approach suggests a plausible synthetic route to Pyridine, 3-bromo-4-(methylthio)- starting from 3-amino-4-(methylthio)pyridine.
The primary application of brominated pyridine intermediates in agrochemical synthesis is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst. nih.govmdpi.com This methodology is instrumental in constructing the biaryl and heteroaryl backbones found in many modern herbicides, fungicides, and insecticides.
For Pyridine, 3-bromo-4-(methylthio)- , a Suzuki-Miyaura coupling reaction would typically proceed as illustrated in the following general scheme:
The resulting aryl-substituted 4-(methylthio)pyridine (B1329834) can then be further elaborated. For example, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, moieties that are known to be present in certain herbicidal compounds. This transformation can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced herbicidal activity.
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions for a related compound, demonstrating the feasibility and versatility of this approach for functionalizing bromopyridine systems.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-methyl-5-phenylpyridin-3-amine | 85 | nih.gov |
| 5-bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 82 | nih.gov |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 | nih.gov |
In addition to Suzuki coupling, other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to introduce nitrogen-based substituents at the 3-position of the pyridine ring, a common structural motif in insecticides.
The design of agrochemical intermediates like Pyridine, 3-bromo-4-(methylthio)- is a strategic exercise in synthetic chemistry. The choice of functional groups and their positions on the pyridine ring is dictated by the desired reactivity and the intended biological target of the final agrochemical product. The presence of both a reactive bromine atom and a modifiable methylthio group makes Pyridine, 3-bromo-4-(methylthio)- a potentially valuable, though specialized, intermediate for the construction of novel and effective crop protection solutions. Further research into the specific applications of this compound could unveil new synthetic routes to important agrochemicals.
Q & A
Basic: What are the typical synthetic routes for preparing 3-bromo-4-(methylthio)pyridine?
Answer:
The synthesis typically involves bromination of 4-(methylthio)pyridine precursors. Key methodologies include:
- Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position .
- Transition metal-catalyzed cross-coupling , such as Suzuki-Miyaura reactions, where bromine is introduced via a pre-functionalized aryl halide intermediate .
- Multi-step sequences involving thiolation (e.g., methylthio group introduction via nucleophilic substitution) followed by bromination, optimized under inert atmospheres to prevent oxidation of the thioether group .
Basic: How is the molecular structure of 3-bromo-4-(methylthio)pyridine characterized?
Answer:
Structural confirmation requires a combination of:
- X-ray diffraction (XRD) to determine crystal packing and bond angles, particularly critical for assessing steric effects from the methylthio group .
- Spectroscopic techniques :
- Density Functional Theory (DFT) calculations to model electronic distributions and predict reactivity patterns .
Advanced: How can researchers optimize regioselectivity in further functionalization of 3-bromo-4-(methylthio)pyridine?
Answer:
Regioselectivity in substitution or coupling reactions is influenced by:
- Directing groups : The methylthio group at C4 can act as a weak directing group, favoring electrophilic attack at C3 or C5. For example, Pd-catalyzed C-H activation may proceed at C5 if steric hindrance at C3 is significant .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at C3, while nonpolar solvents favor radical pathways for C5 functionalization .
- Computational modeling : DFT-based Fukui indices predict electrophilic/nucleophilic sites, guiding experimental design .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions often arise from:
- Tautomerism or dynamic equilibria : Use variable-temperature NMR to detect exchange processes.
- Impurity interference : Employ high-resolution mass spectrometry (HRMS) to verify molecular ions and rule out byproducts .
- Crystallographic validation : Compare experimental XRD data with computational models to resolve ambiguities in substituent positioning .
Advanced: How does 3-bromo-4-(methylthio)pyridine participate in multicomponent reactions to synthesize complex heterocycles?
Answer:
The compound acts as an electrophilic partner in cascade reactions:
- Thiazolo[3,2-a]pyridine synthesis : Reacts with cyanoacetohydrazide and aldehydes in ethanol under reflux, leveraging the bromine as a leaving group and the methylthio moiety for stabilizing intermediates .
- Pyrazolo[3,4-b]pyridine formation : Participates in microwave-assisted Suzuki-Miyaura couplings with boronic acids, followed by cyclization with enaminones .
Advanced: What is the potential of this compound as a scaffold in medicinal chemistry?
Answer:
Its applications include:
- Kinase inhibitor development : The pyridine core serves as a hinge-binding motif. For example, introducing substituents at C3 (via bromine displacement) can modulate selectivity for kinases like p38 MAPK .
- Antimicrobial agents : The methylthio group enhances lipophilicity, improving membrane penetration. Derivatives have shown activity against Gram-positive bacteria in structure-activity relationship (SAR) studies .
- Proteolysis-targeting chimeras (PROTACs) : The bromine site allows conjugation to E3 ligase ligands, enabling targeted protein degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
